molecular formula C16H10O B1329976 Fluoranthen-3-ol CAS No. 17798-09-3

Fluoranthen-3-ol

Cat. No.: B1329976
CAS No.: 17798-09-3
M. Wt: 218.25 g/mol
InChI Key: PQWYZWVBXAOHOU-UHFFFAOYSA-N
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Description

Fluoranthen-3-ol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoranthen-3-ol typically involves the functionalization of fluoranthene. One common method is the hydroxylation of fluoranthene using oxidizing agents. For instance, fluoranthene can be treated with a mixture of sulfuric acid and potassium dichromate to introduce the hydroxyl group at the desired position. Another approach involves the use of palladium-catalyzed coupling reactions, where fluoranthene derivatives are reacted with hydroxyl-containing reagents under specific conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents, catalysts, and reaction parameters are crucial in scaling up the synthesis while maintaining the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: Fluoranthen-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form fluoranthen-3-one.

    Reduction: Reduction of this compound can yield fluoranthene.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Fluoranthen-3-one.

    Reduction: Fluoranthene.

    Substitution: Various fluoranthene derivatives depending on the substituent introduced.

Scientific Research Applications

Fluoranthen-3-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a probe in biochemical assays.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of fluoranthen-3-ol involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence cellular processes and pathways, making this compound a valuable compound in biochemical research.

Comparison with Similar Compounds

Fluoranthen-3-ol can be compared with other hydroxylated polycyclic aromatic hydrocarbons, such as:

  • 1-Hydroxyfluoranthene
  • 2-Hydroxyfluoranthene
  • 4-Hydroxyfluoranthene

Uniqueness: this compound is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and physical properties. This positional isomerism can lead to differences in reactivity, stability, and applications compared to other hydroxylated fluoranthene derivatives.

Properties

IUPAC Name

fluoranthen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWYZWVBXAOHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170406
Record name Fluoranthen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17798-09-3
Record name Fluoranthen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017798093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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